molecular formula C13H7FN2O3 B6382673 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95% CAS No. 1261957-38-3

4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95%

Cat. No. B6382673
CAS RN: 1261957-38-3
M. Wt: 258.20 g/mol
InChI Key: PMHLQDRCCSOGLS-UHFFFAOYSA-N
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Description

4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95% (4-CNFP-2NP) is a synthetic organic compound that has been used in numerous scientific research applications. It is a yellow crystalline solid with a melting point of 149-151°C and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 4-CNFP-2NP is an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has been used in a variety of scientific research applications, including the synthesis of various organic compounds, the study of biochemical and physiological effects, and the development of new laboratory experiments.

Scientific Research Applications

4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95% has been used in numerous scientific research applications. It has been used to synthesize a variety of organic compounds, including dyes, pharmaceuticals, and other organic compounds. It has also been used to study the biochemical and physiological effects of various compounds. In addition, it has been used to develop new laboratory experiments and to test the efficacy of various drugs and compounds.

Mechanism of Action

The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds. It is thought to facilitate the formation of covalent bonds between the reactants, resulting in the formation of the desired product. In addition, it is believed to be involved in the regulation of biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95% are not yet fully understood. However, it is believed to be involved in the regulation of various biochemical and physiological processes. For example, it has been shown to affect the activity of enzymes, hormones, and other biochemical molecules. In addition, it has been shown to affect the expression of various genes and to influence the development and function of various organs and tissues.

Advantages and Limitations for Lab Experiments

The use of 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it cost-effective for use in research. In addition, it has a high purity of 95%, making it suitable for use in a wide range of experiments. Furthermore, it is easily soluble in organic solvents, making it easy to use in a variety of experiments.
However, there are also some limitations to the use of 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95% in laboratory experiments. For example, the mechanism of action of the compound is not yet fully understood, making it difficult to predict the effects of the compound in certain experiments. In addition, the compound is not very stable, making it difficult to store for long periods of time. Finally, the compound may have some toxic effects, making it important to use appropriate safety precautions when working with the compound.

Future Directions

There are numerous potential future directions for 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95%. First, further research is needed to better understand the mechanism of action of the compound. This could involve studying the effects of the compound on various biochemical and physiological processes. In addition, further research is needed to explore the potential applications of the compound in the synthesis of various organic compounds. Finally, further research is needed to explore the potential toxic effects of the compound, as well as to develop methods to reduce or eliminate these effects.

Synthesis Methods

4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95% is synthesized via a three-step reaction. The first step involves the reaction of 2-nitrophenol with 5-cyano-2-fluorophenol in the presence of sulfuric acid, resulting in the formation of 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95%. The second step involves the reaction of the 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95% with sodium hydroxide, resulting in the formation of 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95%-NaOH. The third step involves the reaction of 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95%-NaOH with hydrochloric acid, resulting in the formation of 4-(5-Cyano-2-fluorophenyl)-2-nitrophenol, 95%-HCl. The final product is a yellow crystalline solid with a purity of 95%.

properties

IUPAC Name

4-fluoro-3-(4-hydroxy-3-nitrophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O3/c14-11-3-1-8(7-15)5-10(11)9-2-4-13(17)12(6-9)16(18)19/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHLQDRCCSOGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686259
Record name 6-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Cyano-2-fluorophenyl)-2-nitrophenol

CAS RN

1261957-38-3
Record name 6-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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